5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole
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Overview
Description
5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole is a heterocyclic compound that features a unique fusion of furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromomethyl and diphenyl groups further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a brominating agent. This reaction proceeds through the formation of an intermediate pyrazoline, which undergoes cyclization and bromination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization: The presence of reactive sites allows for further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve moderate temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .
Scientific Research Applications
5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Material Science: Its reactivity and ability to form complex structures make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: Another brominated pyrazole derivative with similar reactivity but different structural features.
3,5-Diphenyl-1H-pyrazole: Lacks the bromomethyl group but shares the diphenyl substitution pattern.
Phenylpyrazole Insecticides: Compounds like fipronil that share the pyrazole core but have different substituents and applications.
Uniqueness
5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole is unique due to its fused furan-pyrazole structure and the presence of both bromomethyl and diphenyl groups.
Properties
CAS No. |
62639-67-2 |
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Molecular Formula |
C18H13BrN2O |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
5-(bromomethyl)-1,3-diphenylfuro[3,2-c]pyrazole |
InChI |
InChI=1S/C18H13BrN2O/c19-12-15-11-16-18(22-15)17(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
NLAPUBZFTHWKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)CBr)C4=CC=CC=C4 |
Origin of Product |
United States |
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